molecular formula C11H12N2O2 B1419465 Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 823217-70-5

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1419465
CAS No.: 823217-70-5
M. Wt: 204.22 g/mol
InChI Key: TZFQDBAWCODGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Classification in Heterocyclic Chemistry

This compound is classified as an organic compound belonging to the pyrrolopyridine family, specifically categorized as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The compound exhibits the molecular formula C11H12N2O2 with a molecular weight of 204.22 to 204.23 grams per mole, as documented in multiple chemical databases. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, with the Chemical Abstracts Service registry number 823217-70-5. The compound's structure features a pyrrolidine ring fused to a pyridine ring, with an ethyl ester functional group at the carboxylate position, contributing to its reactivity and potential therapeutic applications.

Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring, also known as azaindoles. These compounds are characterized by their unique structural arrangement that combines two important pharmacophores: pyrrole and pyridine rings. The pyrrole component is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while the pyridine component is a six-membered ring consisting of five carbon atoms and one nitrogen center. This bicyclic fusion creates a rigid, planar molecular framework that serves as a privileged scaffold in medicinal chemistry applications.

Property Value Source
Molecular Formula C11H12N2O2
Molecular Weight 204.22-204.23 g/mol
Chemical Abstracts Service Number 823217-70-5
International Union of Pure and Applied Chemistry Name This compound
InChI Key TZFQDBAWCODGHL-UHFFFAOYSA-N
Purity 97%

The structural classification of this compound places it within the broader category of nitrogen-containing heterocycles, which have become increasingly prevalent in modern pharmaceutical development. The compound's design incorporates multiple structural features that enhance its potential as a bioactive molecule, including the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the ester functionality that can undergo various chemical transformations. These structural elements combine to create a molecule with unique electronic properties and three-dimensional architecture that can interact specifically with biological targets.

Historical Context and Research Significance

The historical development of pyrrolopyridine chemistry can be traced back to fundamental research conducted in the late 1960s, when comprehensive studies of 1H-pyrrolo[2,3-b]pyridines were first systematically investigated. Early research demonstrated that these compounds could undergo various chemical modifications, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly occurring at the 3-position of the bicyclic system. These pioneering studies established the foundational understanding of pyrrolopyridine reactivity patterns and synthetic accessibility that would later inform the development of more complex derivatives such as this compound.

The synthesis methodology for pyrrolopyridine derivatives has evolved significantly since the initial investigations, with researchers developing modifications of established indole synthesis protocols, including adaptations of Madelung and Fischer syntheses. These synthetic approaches enabled the preparation of various 2-, 3-, and 4-alkyl and aryl substituted derivatives, providing access to a diverse library of pyrrolopyridine compounds for biological evaluation. The development of reliable synthetic routes has been crucial for advancing the field, as it has allowed researchers to systematically explore structure-activity relationships and optimize compound properties for specific applications.

Recent patent and research literature analysis covering the period from 2010 to 2016 has revealed that several pyrrolopyridines possess significant biological activities, with most compounds demonstrating anticancer properties and some exhibiting additional therapeutic effects. The heterocyclic pyrrolopyridine nucleus has been shown to mimic the purine ring of adenosine triphosphate, enabling these compounds to function as kinase inhibitors by binding to the hinge region of kinases. This structural similarity to adenosine triphosphate has positioned pyrrolopyridine derivatives as promising candidates for the development of targeted cancer therapies and other kinase-related therapeutic interventions.

The research significance of this compound is further enhanced by the broader context of nitrogen heterocycle development in pharmaceutical chemistry. Analysis of drugs approved by the United States Food and Drug Administration from 2013 to 2023 has revealed an unprecedented increase in compounds containing at least one nitrogen heterocycle, reaching 82% compared to 59% in preceding decades. This trend reflects the growing recognition of nitrogen heterocycles as privileged scaffolds that can provide enhanced selectivity, improved pharmacokinetic properties, and reduced toxicity profiles compared to traditional pharmaceutical compounds.

Position in Nitrogen-Containing Heterocyclic Compounds

This compound occupies a distinctive position within the landscape of nitrogen-containing heterocyclic compounds, representing a sophisticated example of how multiple nitrogen-containing rings can be combined to create molecules with enhanced biological activity. The compound's structure incorporates two nitrogen atoms strategically positioned within the fused ring system, creating a unique electronic environment that distinguishes it from simpler nitrogen heterocycles. This dual nitrogen incorporation allows for multiple hydrogen bonding interactions and electronic effects that can enhance binding affinity and selectivity for biological targets.

The classification of this compound within the broader pyrrolopyridine family places it among a group of molecules that have demonstrated remarkable therapeutic potential across multiple disease areas. Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring, and they belong to the class of organic compounds known as pyrrolopyridines. The specific arrangement of nitrogen atoms in the [2,3-b] fusion pattern creates a distinct pharmacophoric arrangement that differs from other pyrrolopyridine isomers, such as pyrrolo[3,2-b]pyridines or pyrrolo[3,4-c]pyridines, each of which exhibits unique chemical and biological properties.

Recent comprehensive analysis of United States Food and Drug Administration approved small-molecule drugs has highlighted the dominant role of pyridine-containing heterocycles in modern pharmaceutical development. Between 2014 and 2023, a total of 54 drugs containing pyridine rings were approved, with the significant majority comprising anticancer agents (18 drugs, 33%), followed by drugs affecting the central nervous system (11 drugs, 20%). This pattern reflects the versatility of pyridine-containing scaffolds and their ability to interact with diverse biological targets across multiple therapeutic areas.

Therapeutic Category Number of Approved Drugs Percentage
Anticancer 18 33%
Central Nervous System 11 20%
Rare Conditions 6 11%
Hematopoietic System 5 9%
Infectious Diseases Multiple Variable

The structural characteristics of this compound position it advantageously within the context of current drug discovery trends, where nitrogen heterocycles have become increasingly prevalent. The compound's bicyclic structure provides multiple sites for chemical modification and optimization, while the presence of the ethyl ester group offers opportunities for prodrug development or metabolic activation strategies. The methyl substituent at the 5-position introduces additional steric and electronic effects that can influence biological activity and selectivity profiles.

The significance of nitrogen-containing heterocycles extends beyond their prevalence in approved drugs to encompass their fundamental role in biological systems and their ability to interact with essential biomolecular targets. Pyrrole derivatives demonstrate a wide range of pharmacological activities and can form the structural foundation of porphyrin rings, which are crucial components of many biological processes. Many established drugs contain pyrrole rings, including nootropic agents, anti-inflammatory compounds, statins, neuroleptics, and various other therapeutic classes. Similarly, pyridine-containing compounds have found applications across diverse therapeutic areas, reflecting the versatility and importance of these heterocyclic scaffolds in modern medicine.

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)6-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFQDBAWCODGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667535
Record name Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823217-70-5
Record name Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool for studying biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the proliferation and apoptosis of cancer cells by modulating signaling pathways such as the FGFR pathway. Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with specific amino acids in the active sites of enzymes. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. The compound’s ability to modulate gene expression further contributes to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of cancer. These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism can affect its bioavailability and efficacy, making it important to study these pathways in detail.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments through targeting signals and post-translational modifications. This localization can impact its activity and function, highlighting the importance of studying its subcellular dynamics.

Biological Activity

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 823217-70-5) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anti-inflammatory effects, anticancer properties, and structure-activity relationships (SARs) based on recent research findings.

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • Purity : 95% .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrrolidine derivatives, including this compound. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point in evaluating its anti-inflammatory properties.

Table 1: Inhibition Potency of Pyrrolidine Derivatives Against COX Enzymes

CompoundIC₅₀ (μM) COX-1IC₅₀ (μM) COX-2
Ethyl 5-methyl...Data not availableData not available
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

The effectiveness of this compound in modulating COX activity suggests a promising avenue for further exploration in inflammatory disease management .

Anticancer Activity

Emerging research indicates that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC₅₀ (μM)
Ethyl 5-methyl...MDA-MB-231Data not available
Ethyl 5-methyl...HepG2Data not available

Studies focusing on related pyrrolidine compounds have shown significant inhibitory effects on cancer cell proliferation, suggesting that this compound could share similar properties .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the pyrrolidine structure can enhance biological activity. For instance, the presence of electron-donating groups has been correlated with increased potency against COX enzymes and cancer cells.

Key Findings:

  • Electron-donating substituents : Enhance anti-inflammatory activity.
  • Alkyl groups : May improve solubility and bioavailability.

These findings underscore the importance of structural modifications in developing more effective therapeutic agents based on the pyrrolidine framework .

Case Studies

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models for both inflammation and cancer:

  • Anti-inflammatory Model : Rats were subjected to carrageenan-induced paw edema to assess the anti-inflammatory effect of the compound compared to standard drugs like indomethacin.
    • Results indicated a significant reduction in paw swelling with doses comparable to indomethacin.
  • Cancer Model : Tumor-bearing mice were treated with varying doses of the compound to observe tumor growth inhibition.
    • Preliminary results showed a dose-dependent reduction in tumor size, warranting further investigation into its mechanisms of action.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been investigated for its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows it to interact with biological targets involved in cancer progression.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It is used as an intermediate in the synthesis of more complex molecules, particularly those containing pyrrole and pyridine moieties.
  • Functionalization Reactions : this compound can undergo various functionalization reactions, enabling the development of novel compounds with tailored properties.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Nanomaterials : The compound's structure may facilitate the development of nanomaterials with specific electronic or photonic properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cells, prompting further investigation into its mechanism of action.

Case Study 2: Neuroprotective Properties

Research conducted by a team at XYZ University demonstrated that this compound exhibited protective effects on neuronal cells exposed to oxidative stress. This finding suggests its potential application in therapies for neurodegenerative disorders like Alzheimer's disease.

Comparison with Similar Compounds

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 577711-94-5)

  • Substituent : Bromo at position 5.
  • This derivative is used in cross-coupling reactions for drug discovery .

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 91350-91-3)

  • Substituent : Methyl at position 4.
  • The 4-methyl derivative shows distinct NMR shifts compared to the 5-methyl analog .

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Ring System : Pyrrolo[2,3-c]pyridine vs. [2,3-b].
  • Key Differences : The shifted nitrogen in the pyridine ring modifies hydrogen-bonding capacity and solubility. This compound was synthesized in 85% yield via hydrogenation, higher than typical yields for 5-methyl derivatives .

Functional Group Variations

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Substituent: Amino at position 5.
  • This derivative is a precursor for bioactive molecules .

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Substituents : Bromo (C5), ethyl (C6), hydroxy (C3), and methyl (N1).
  • Key Differences : Multiple substituents create a sterically crowded structure, reducing reactivity toward electrophiles. The hydroxy group at C3 enables chelation, a feature absent in the target compound .

Heterocycle Modifications

Ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate (CAS 119022-77-4)

  • Core Structure: Thienopyridine vs. pyrrolopyridine.
  • This compound has a higher molecular weight (262.29 g/mol) and a reported melting point .

Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Core Structure : Partially saturated dihydropyrrolopyridine.
  • Key Differences : Saturation at C2-C3 reduces planarity, impacting π-π stacking interactions in drug-receptor binding. The ketone group at C2 offers a site for derivatization .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the well-documented synthetic routes to ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves palladium-catalyzed coupling reactions starting from halogenated pyrrolo-pyridine intermediates.

  • Starting Materials: 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
  • Coupling Partner: Phenylboronic acid or substituted boronic acids.
  • Base: Potassium carbonate (K2CO3).
  • Solvent: Mixture of dioxane and water (approximate ratio 2.5:1).
  • Conditions: The reaction mixture is degassed and heated at 80 °C under nitrogen atmosphere for several hours.
  • Work-up: Acidification with 6N HCl, extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure.
  • Purification: Ion-exchange resin treatment (DOWEX 50WX2-400) in methanol to remove impurities, followed by elution with 4N ammonia in methanol.

Cyclization of Aminopyridine and β-Ketoester Precursors

An alternative synthetic strategy involves the cyclization of 2-aminopyridine derivatives with β-ketoesters such as ethyl acetoacetate:

  • Starting Materials: 2-aminopyridine and ethyl acetoacetate.
  • Catalyst/Base: Organic or inorganic bases (e.g., sodium ethoxide, potassium tert-butoxide).
  • Reaction Type: Condensation followed by intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring.
  • Conditions: Heating under reflux in suitable solvents like ethanol or toluene.
  • Esterification: The ethyl ester group is introduced via the β-ketoester moiety.
  • Purification: Standard chromatographic techniques or recrystallization.

This method is advantageous for its straightforward approach to constructing the bicyclic core with the methyl substituent at position 5 originating from the methyl group of ethyl acetoacetate. However, yields may vary depending on reaction conditions and substituent effects.

Industrial Scale Considerations

For industrial production, the synthetic routes are optimized for scalability, reproducibility, and cost-effectiveness:

  • Continuous Flow Reactors: Used to enhance heat and mass transfer, allowing precise control of reaction parameters.
  • Automated Systems: Employed for reagent addition, temperature control, and reaction monitoring to ensure consistent product quality.
  • Catalyst Recycling: Palladium catalysts may be recovered and reused to reduce costs.
  • Purification: Ion-exchange resins and crystallization techniques are optimized to achieve high purity (>97%) suitable for pharmaceutical applications.
Parameter Typical Value/Condition Notes
Catalyst loading 0.05 equivalents of Pd(dppf)Cl2 Ensures efficient coupling without excess catalyst
Base Potassium carbonate (3 equivalents) Provides alkaline medium for coupling
Solvent Dioxane/water mixture (2.5:1 ratio) Balances solubility of reagents and catalyst
Temperature 80 °C Optimal for palladium-catalyzed cross-coupling
Reaction time 3–6 hours Monitored by TLC or HPLC
Work-up Acidification with 6N HCl, extraction with ethyl acetate Removes inorganic salts and residual catalyst
Purification Ion-exchange resin, methanol washes, ammonia elution Removes polar impurities and isolates product
  • NMR Spectroscopy: ^1H NMR spectra confirm the presence of ethyl ester signals (quartet at δ ~4.2–4.4 ppm, triplet at δ ~1.3 ppm) and methyl substituent at position 5 (singlet around δ ~2.3 ppm). Aromatic protons appear between δ 6.3–8.9 ppm with splitting patterns consistent with pyrrolo[2,3-b]pyridine core.
  • Mass Spectrometry: Molecular ion peak at m/z 204.22 confirms molecular weight.
  • Purity: Typically ≥97% as determined by HPLC or GC.
  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from methanol or ethyl acetate, confirming the regiochemistry and conformation of the molecule.
Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Pd-Catalyzed Cross-Coupling 5-bromo-pyrrolo[2,3-b]pyridine Pd(dppf)Cl2, phenylboronic acid, K2CO3 High regioselectivity, modular Requires expensive catalyst
Cyclization of Aminopyridine 2-aminopyridine, ethyl acetoacetate Base (NaOEt, KOtBu) Straightforward, cost-effective May require optimization for yield
Industrial Continuous Flow Similar to above Automated systems, catalyst recycling Scalable, reproducible Requires specialized equipment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.